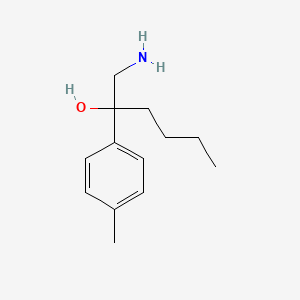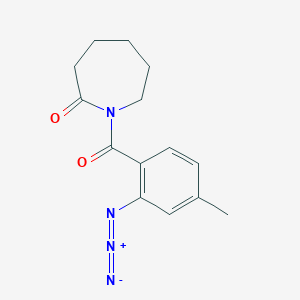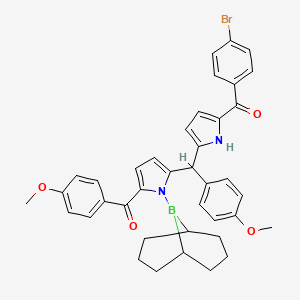
2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine is a triazine derivative characterized by the presence of tert-butyl and iodophenyl groups. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine typically involves the following steps:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the phenyl ring with tert-butyl halides in the presence of a base.
Iodination of the phenyl rings: The iodination can be carried out using iodine or iodinating agents such as N-iodosuccinimide (NIS) under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring the synthesis and ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution reactions: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Coupling reactions: The iodophenyl groups can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl or polyaryl compounds.
科学的研究の応用
2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be used in studies involving the interaction of triazine derivatives with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine depends on its specific application
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression or replication.
類似化合物との比較
Similar Compounds
2-(4-tert-Butylphenyl)-4,6-bis(4-bromophenyl)-1,3,5-triazine: Similar structure but with bromine atoms instead of iodine.
2-(4-tert-Butylphenyl)-4,6-bis(4-chlorophenyl)-1,3,5-triazine: Similar structure but with chlorine atoms instead of iodine.
2-(4-tert-Butylphenyl)-4,6-bis(4-fluorophenyl)-1,3,5-triazine: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine imparts unique chemical properties, such as higher reactivity in substitution and coupling reactions compared to its bromine, chlorine, or fluorine analogs. This makes it particularly valuable in synthetic chemistry for the development of new materials and pharmaceuticals.
特性
CAS番号 |
820969-34-4 |
|---|---|
分子式 |
C25H21I2N3 |
分子量 |
617.3 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C25H21I2N3/c1-25(2,3)19-10-4-16(5-11-19)22-28-23(17-6-12-20(26)13-7-17)30-24(29-22)18-8-14-21(27)15-9-18/h4-15H,1-3H3 |
InChIキー |
CQLIZLNVCWZUIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
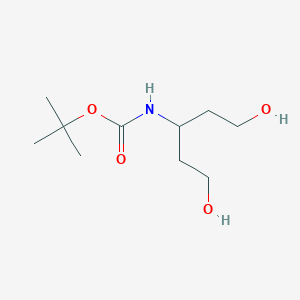
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
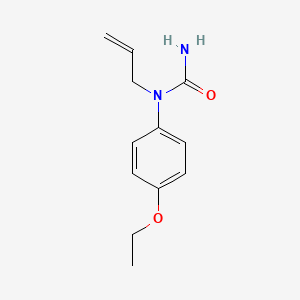
![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
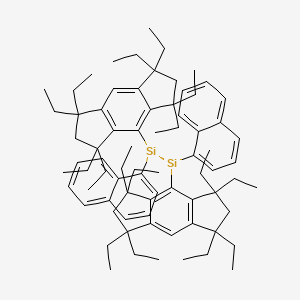
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)
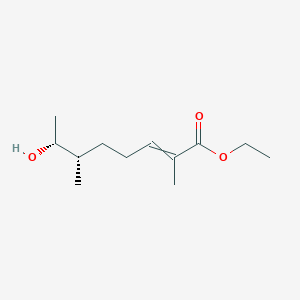


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)
